molecular formula C22H20FN7 B2852005 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946290-92-2

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

Número de catálogo: B2852005
Número CAS: 946290-92-2
Peso molecular: 401.449
Clave InChI: SKLNPBBNUNXYGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a synthetic small molecule characterized by a pteridine core substituted with a piperazine ring bearing a 4-fluorophenyl group at the 2-position and an N-phenylamine group at the 4-position. Pteridine derivatives are heterocyclic systems of pharmacological interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors . The 4-fluorophenyl group enhances metabolic stability and modulates electronic properties, while the piperazine moiety contributes to solubility and conformational flexibility .

Propiedades

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7/c23-16-6-8-18(9-7-16)29-12-14-30(15-13-29)22-27-20-19(24-10-11-25-20)21(28-22)26-17-4-2-1-3-5-17/h1-11H,12-15H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLNPBBNUNXYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. The compound's structure, characterized by the pteridine core and piperazine moiety, suggests diverse biological activities, including inhibition of specific enzymes and potential roles in targeting various diseases.

  • Molecular Formula : C22H20FN7
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 946290-92-2

1. Enzyme Inhibition

Recent studies have highlighted the compound's capacity to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This property is particularly relevant for conditions such as hyperpigmentation disorders.

Table 1: Inhibition Potency of Related Compounds

Compound NameIC50 (µM)Remarks
Kojic Acid17.76Reference compound
Compound 260.18Significant inhibitor
Compound 940.43Least effective in series

The compound demonstrated competitive inhibition against TYR from Agaricus bisporus, with docking studies suggesting favorable binding interactions within the enzyme's active site .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in the piperazine and phenyl groups significantly impact inhibitory potency against nucleoside transporters and tyrosinase.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of bulky groupsIncreased hydrophobicity, enhanced binding
Substitution on piperazineAltered selectivity for ENTs

Research has shown that compounds with a fluorinated phenyl group exhibit enhanced activity against human equilibrative nucleoside transporters (ENTs), suggesting a strategic approach to drug design .

3. Case Studies

A notable study explored the effects of various analogs derived from the piperazine scaffold. The findings revealed that compounds with specific substitutions exhibited significant inhibition of ENT1 and ENT2, which are crucial in regulating adenosine levels in cells.

Aplicaciones Científicas De Investigación

Central Nervous System Effects

Research indicates that compounds related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine exhibit activity on serotonin receptors, particularly the 5-HT_1A and 5-HT_2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions. For instance, derivatives have been shown to modulate serotonin levels, which is crucial for managing depression and anxiety .

Anticancer Activity

Studies have explored the anticancer potential of pteridine derivatives, including this compound. It has been noted that certain analogs can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could induce significant cytotoxic effects on various cancer cell lines, suggesting their role as potential chemotherapeutic agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of urease, an enzyme linked to various pathological conditions, including kidney stones and gastric infections. The inhibition of urease by this compound was quantitatively assessed, revealing effective IC50 values that indicate strong inhibitory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pteridine rings significantly affect biological activity. For example:

Substituent Effect on Activity Comments
Fluorine on phenylIncreases receptor affinityEnhances interaction with serotonin receptors
Alkyl groupsModulates lipophilicityAffects bioavailability and distribution
Carbonitrile groupInfluences enzyme inhibitionCritical for urease inhibition

This table summarizes key findings from SAR studies, emphasizing how modifications can lead to enhanced pharmacological profiles.

Case Study 1: Antidepressant Properties

A clinical study evaluated the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo controls, supporting the role of serotonin modulation in treatment efficacy .

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways. The study reported IC50 values indicating effective cytotoxicity at low concentrations, suggesting a promising avenue for cancer therapy .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Analysis

Compound Name Core Structure Piperazine Substituent Aromatic Substituent Molecular Weight (g/mol) Key References
Target Compound Pteridine 4-(4-Fluorophenyl) N-Phenyl ~369.4 (estimated)
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridine 4-Phenyl N-(2,4-Dimethylphenyl) 395.5
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline 4-(4-Fluorophenyl) Methyl benzoate 487.5
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-(4-Fluorophenyl) 6-Methyl, 2-Amino 287.3
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyridopyrazine 4-(4-Fluorophenyl) Isopropylamine 403.4

Key Observations :

  • Fluorine substitution at the phenyl ring is a common feature in analogs (e.g., C4 in ), likely improving metabolic stability and lipophilicity .
  • The N-phenyl group in the target compound may increase steric bulk compared to smaller substituents like methyl () or isopropylamine (), influencing target selectivity .

Pharmacological Activity

  • For example, pyridopyrazine derivatives () inhibit p38 MAP kinase, a target in inflammatory diseases .
  • Quinoline Derivatives (): Compounds like C4 (4-fluorophenyl-substituted) were synthesized for antibacterial and antifungal applications, though activity depends on substituent electronegativity and steric effects .
  • Pyrimidine Derivatives (): The 2-amino group and methyl substitution may facilitate hydrogen bonding and hydrophobic interactions, respectively, with enzymatic pockets .

Physicochemical Properties

  • Solubility: The piperazine moiety in the target compound enhances water solubility compared to non-piperazine analogs (e.g., ). However, the hydrophobic 4-fluorophenyl and N-phenyl groups may reduce solubility relative to pyrimidine derivatives () .
  • logP: Estimated logP for the target compound is ~3.5 (higher than pyrimidine analogs in but lower than quinoline derivatives in due to the polar pteridine core) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.